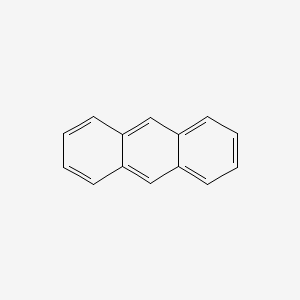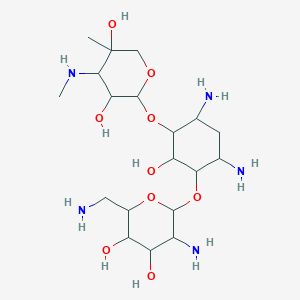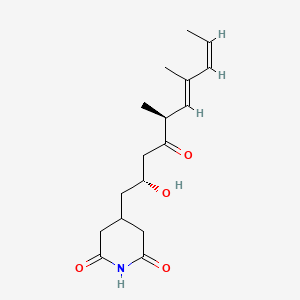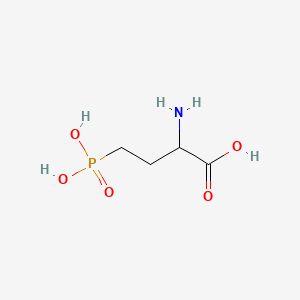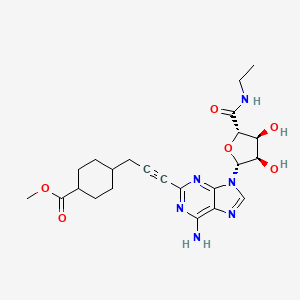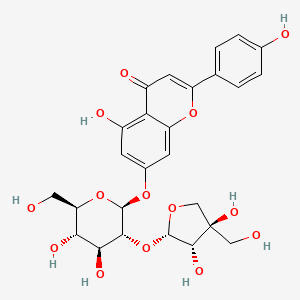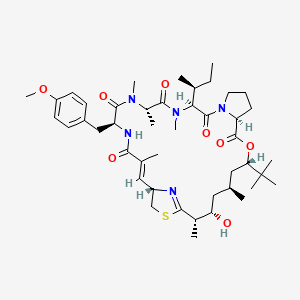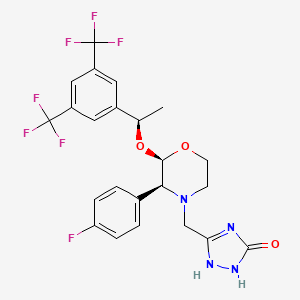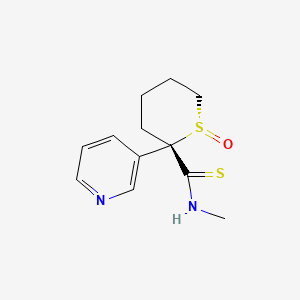
AS-1517499
Übersicht
Beschreibung
AS1517499 is a potent and brain-permeable inhibitor of signal transducer and activator of transcription 6 (STAT6). It has shown significant efficacy in inhibiting the phosphorylation of STAT6, with an IC50 value of 21 nanomolar . This compound is particularly notable for its ability to cross the blood-brain barrier, making it a valuable tool in neurological research .
Wissenschaftliche Forschungsanwendungen
AS1517499 has a wide range of applications in scientific research:
Immunology: It is used to study the role of STAT6 in immune responses, particularly in the differentiation of T-helper cells.
Inflammation: It has been shown to reduce inflammation in various models, including asthma and atopic dermatitis.
Cancer Research: AS1517499 is used to investigate the role of STAT6 in cancer, particularly in the context of tumor microenvironments and immune evasion.
Wirkmechanismus
AS1517499 exerts its effects by inhibiting the phosphorylation of STAT6, a transcription factor involved in the signaling pathways of various cytokines, including interleukin 4 and interleukin 13 . By blocking STAT6 phosphorylation, AS1517499 prevents the translocation of STAT6 to the nucleus, thereby inhibiting the transcription of genes involved in inflammatory and immune responses . This inhibition also affects the expression and activity of peroxisome proliferator-activated receptor gamma (PPARγ) in macrophages, which plays a role in resolving acute inflammation .
Biochemische Analyse
Biochemical Properties
AS-1517499 interacts with the STAT6 transcription factor, which mediates PPARγ-regulated gene expression in macrophages . By inhibiting STAT6, this compound can reduce the expression of PPARγ target genes, including CD36, macrophage mannose receptor, and arginase 1 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It can reduce Th2-related cytokine levels, alleviate airway eosinophil and lymphocyte infiltration, and regulate GATA3/Foxp3 levels and subepithelial collagen deposition . These changes might be due to the specific blockade of the STAT6 signaling pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the STAT6 pathway . This inhibition results in a decrease in the expression of PPARγ target genes, leading to a reduction in efferocytosis and a restoration of pro-inflammatory cytokine expression .
Temporal Effects in Laboratory Settings
In laboratory settings, apoptotic cell instillation after bleomycin treatment results in prolonged enhancement of STAT6 phosphorylation in alveolar macrophages and lung . Co-administration of this compound can reverse this enhancement .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For example, active use of this compound in AD mice effectively reduced Th2-related cytokine levels and alleviated airway eosinophil and lymphocyte infiltration .
Transport and Distribution
Given its role as a STAT6 inhibitor, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Given its role as a STAT6 inhibitor, it is likely that it is localized to the areas where STAT6 is active .
Vorbereitungsmethoden
The synthesis of AS1517499 involves the preparation of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide, a derivative that has been reported as the most potent inhibitor of STAT6 . The specific synthetic routes and reaction conditions for AS1517499 are proprietary and not widely disclosed in public literature. it is known that the compound is available in various quantities and purities for research purposes .
Analyse Chemischer Reaktionen
AS1517499 primarily undergoes inhibition reactions where it selectively inhibits the phosphorylation of STAT6. This inhibition is crucial for blocking the downstream signaling pathways that lead to various inflammatory responses . The compound does not significantly affect the differentiation of T-helper cell 1 (Th1) induced by interleukin 12, but it does inhibit the differentiation of T-helper cell 2 (Th2) induced by interleukin 4 . The major product of these reactions is the inhibited form of STAT6, which cannot translocate to the nucleus to exert its effects .
Vergleich Mit ähnlichen Verbindungen
AS1517499 is unique in its high potency and ability to cross the blood-brain barrier. Similar compounds include:
STAT3 inhibitors: These compounds inhibit a different member of the STAT family and are used in various cancer and inflammation studies.
STAT5 inhibitors: These are used to study the role of STAT5 in immune responses and cancer.
Other STAT6 inhibitors: While there are other inhibitors of STAT6, AS1517499 is noted for its high potency and brain permeability.
Eigenschaften
IUPAC Name |
4-(benzylamino)-2-[2-(3-chloro-4-hydroxyphenyl)ethylamino]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c21-16-10-13(6-7-17(16)27)8-9-23-20-25-12-15(18(22)28)19(26-20)24-11-14-4-2-1-3-5-14/h1-7,10,12,27H,8-9,11H2,(H2,22,28)(H2,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRMEKAUZBKTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)N)NCCC3=CC(=C(C=C3)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238798 | |
| Record name | AS-1517499 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
919486-40-1 | |
| Record name | AS-1517499 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919486401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AS-1517499 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AS-1517499 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H31HOT08T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of AS1517499?
A1: AS1517499 is a selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does AS1517499 affect STAT6 activity?
A2: AS1517499 inhibits the phosphorylation of STAT6, preventing its activation and subsequent nuclear translocation. This blocks downstream signaling events mediated by STAT6. [, , , , , , , , , , , , , , ]
Q3: What are the downstream consequences of STAT6 inhibition by AS1517499?
A3: Inhibition of STAT6 by AS1517499 has been shown to:
- Suppress myeloid fibroblast activation and myofibroblast differentiation. []
- Reduce M2 macrophage polarization. [, , , , , , , , , , ]
- Attenuate the expression of extracellular matrix proteins, including collagen and fibronectin. [, , , ]
- Decrease the production of pro-inflammatory cytokines, such as IL-13, IL-17, and CCL2. [, , , , ]
- Inhibit tumor growth and metastasis. [, , ]
- Improve cognitive function in animal models of cerebral small vessel disease. []
- Ameliorate intestinal ischemia/reperfusion injury. []
Q4: What is the molecular formula and weight of AS1517499?
A4: The molecular formula of AS1517499 is C20H18ClN5O2, and its molecular weight is 395.84 g/mol.
Q5: Has AS1517499 been tested in vivo?
A5: Yes, AS1517499 has been administered to mice in various studies to investigate its effects on different disease models. [, , , , , , , , , , , , , , , , ]
Q6: What routes of administration have been used for AS1517499 in animal studies?
A6: AS1517499 has been administered intraperitoneally [, , , , , , , , , , , , , ] and intratumorally [] in preclinical models.
Q7: What types of in vitro assays have been used to study the effects of AS1517499?
A7: Researchers have employed various in vitro assays, including:
- Cell culture studies using human bronchial smooth muscle cells [], mouse bone marrow-derived macrophages (BMDM) [, , ], peritoneal macrophages [, ], RAW264.7 macrophages [, , ], U937-derived macrophages [], 3T3 fibroblasts [], human esophageal fibroblasts [, ], human esophageal epithelial cells [, ], C17.2 neural stem cells [], and BV2 microglia [].
- Luciferase assays to assess promoter activity [, ].
- Chromatin immunoprecipitation assays to study protein-DNA interactions [, ].
Q8: In what disease models has AS1517499 shown efficacy in vivo?
A8: AS1517499 has demonstrated therapeutic potential in preclinical models of:
- Renal fibrosis []
- Acute inflammation []
- Tumor growth and metastasis (breast cancer) [, , , ]
- Antigen-induced bronchial hypercontractility []
- Bleomycin-induced lung fibrosis []
- Osteoarthritis []
- Atherosclerosis []
- Colitis-associated tumorigenesis []
- Keloid fibrosis []
- Lupus nephritis []
- Intestinal ischemia/reperfusion injury []
- Atopic dermatitis []
- Chronic hypertension-induced cerebral small-vessel disease []
Q9: Have any targeted drug delivery strategies been explored for AS1517499?
A9: Yes, one study investigated the use of M2-like tumor-associated macrophage-targeted codelivery of AS1517499 and IKKβ siRNA using micellar nanodrugs. This strategy aimed to specifically deliver the therapeutic agents to the tumor microenvironment and minimize off-target effects. []
Q10: Have any biomarkers been identified for monitoring the effects of AS1517499?
A10: Although not explicitly studied as biomarkers for AS1517499 treatment response, several molecules affected by AS1517499 could potentially serve as indicators:
- M2 macrophage markers: Arg1, Fizz1, Ym1, CD206 [, , , , , , , ]
- M1 macrophage markers: iNOS, CCR7 []
- Fibrosis markers: Type 1 collagen α2, fibronectin, α-smooth muscle actin [, , , ]
- Inflammatory cytokines: IL-13, IL-17, CCL2, IL-10, TGF-β, IL-4, IFN-γ [, , , , , , , , ]
- STAT6 phosphorylation [, , , , , , , , , , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

